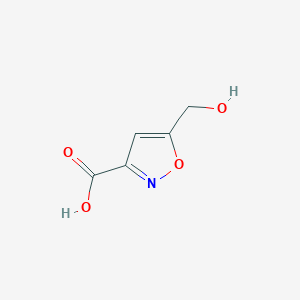

5-(Hydroxymethyl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-3-1-4(5(8)9)6-10-3/h1,7H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMFJMDJPVEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429015 | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-56-6 | |

| Record name | 5-(Hydroxymethyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139297-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid

An In-depth Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Applications

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics. The inherent versatility of the isoxazole core allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and bioavailability, making it an attractive building block for targeting a wide array of biological targets.[1] Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the isoxazole ring itself, the reactive carboxylic acid at the 3-position, and the nucleophilic hydroxymethyl group at the 5-position. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications for professionals in chemical synthesis and drug development.

Synthesis of this compound: A Validated Approach

The most reliable and commonly employed synthesis of the title compound is a two-step process commencing with a [3+2] cycloaddition reaction to form the isoxazole core, followed by a straightforward saponification to yield the final carboxylic acid. This pathway is advantageous due to its use of readily available starting materials and generally high yields.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The foundational step involves the construction of the isoxazole ring. This is achieved through the base-catalyzed cycloaddition-condensation of an activated primary nitro compound, ethyl nitroacetate, with a terminal alkyne, propargyl alcohol. The reaction proceeds efficiently in an aqueous medium, which aligns with the principles of green chemistry.

The causality behind this reaction is a domino sequence initiated by the deprotonation of ethyl nitroacetate. The resulting nitronate anion undergoes a Michael addition to the alkyne, followed by cyclization and dehydration to furnish the stable aromatic isoxazole ring. The use of a simple base like sodium hydroxide is sufficient to catalyze this transformation effectively.[2]

Step 2: Saponification to this compound

The second step is a classic base-mediated hydrolysis of the ethyl ester. Treating Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate with an aqueous solution of sodium hydroxide at room temperature efficiently cleaves the ester bond.[3] Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the desired this compound, which can then be isolated.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

Physicochemical and Computed Properties

Understanding the key physical and chemical properties of a building block is critical for its effective use in synthesis and for predicting its behavior in biological systems. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄ | PubChem |

| Molecular Weight | 143.10 g/mol | PubChem |

| Appearance | White to off-white solid | Typical for this class |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |

| Topological Polar Surface Area | 75.6 Ų | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Note: Experimental data such as melting point and solubility are not widely reported and should be determined empirically.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally versatile scaffold for creating libraries of diverse small molecules for biological screening.

-

Carboxylic Acid Handle : The carboxyl group is a key anchor for derivatization. It can be readily converted into a wide range of amides, esters, and other functional groups. This is particularly valuable for probing interactions with protein targets, where the carboxylate can form critical salt bridges or hydrogen bonds with amino acid residues like arginine and lysine. For example, many xanthine oxidase inhibitors feature a carboxylic acid moiety to interact with the enzyme's active site.[4][5]

-

Hydroxymethyl Group : The primary alcohol at the 5-position serves as a valuable hydrogen bond donor. It can also be oxidized to an aldehyde for further elaboration or converted into an ether or ester to modulate the molecule's steric profile and lipophilicity.

-

Isoxazole Core : The isoxazole ring itself is not merely a passive linker. Its electron-deficient nature can influence the pKa of the adjacent carboxylic acid, and the ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors. The isoxazole scaffold is a known bioisostere for other functional groups and is found in numerous approved drugs and clinical candidates, including Raf kinase inhibitors.[6]

The strategic combination of these functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Logical Workflow for Scaffold Elaboration

Caption: Elaboration of the core scaffold for chemical library synthesis.

Detailed Experimental Protocol

This section provides a self-validating protocol for the synthesis of this compound from its ethyl ester precursor.

Materials and Reagents

-

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq)

-

1 M Sodium Hydroxide (NaOH) solution (2.0-2.2 eq)

-

6 N Hydrochloric Acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure: Saponification of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

-

Reaction Setup : In a round-bottom flask, dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq, e.g., 1.5 g, 8.76 mmol) in 1 M sodium hydroxide solution (2.05 eq, e.g., 18 mL, 18 mmol).[3]

-

Reaction Execution : Stir the resulting mixture vigorously at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5 to 2 hours).

-

Quenching and Acidification : Once the reaction is complete, add brine (e.g., 40 mL) to the reaction mixture. Cool the flask in an ice-water bath.

-

Product Precipitation : Slowly add 6 N hydrochloric acid dropwise while stirring until the pH of the solution reaches 2.[3] A precipitate of the carboxylic acid product should form.

-

Isolation and Work-up :

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Final Product : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Safety and Handling

-

Handle sodium hydroxide and hydrochloric acid with extreme care. They are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its straightforward and scalable synthesis, combined with the presence of three distinct functional handles for chemical elaboration, provides a robust platform for generating novel molecular entities. The insights and protocols detailed in this guide offer researchers a solid foundation for leveraging this powerful scaffold in the pursuit of next-generation therapeutics.

References

-

PubChem. (n.d.). 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

PubChem. (n.d.). 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

- Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

-

PubChem. (n.d.). Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3-hydroxy-5-isoxazolecarboxylic acid. Retrieved from [Link]

-

Ryng, S., Twardoń, A., Gąsiorowski, K., & Zimecki, M. (2005). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 53(2), 157-163. Retrieved from [Link]

-

Liu, G., Qi, S., Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 274, 116443. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. Retrieved from [Link]

-

Wang, S., Yan, J., Wang, J., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved from [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid

Abstract

The isoxazole ring is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties and its ability to serve as a versatile scaffold in drug design.[1][2][3] This technical guide delves into the synthesis, properties, and potential applications of a specific, highly functionalized isoxazole derivative: 5-(Hydroxymethyl)isoxazole-3-carboxylic acid. While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthetic accessibility and potential as a key building block in drug discovery merit a detailed examination. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable molecule, grounded in established chemical principles and forward-looking applications. We will explore a validated synthetic route, discuss the rationale behind the experimental design, and present the compound's characteristics in a manner that facilitates its use in research and development.

The Isoxazole Motif: A Privileged Structure in Drug Discovery

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a wide array of pharmacologically active compounds.[4][5] Its prevalence stems from a combination of favorable attributes:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable feature for drug candidates.

-

Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Dipolar Nature: The ring system possesses a significant dipole moment, which can influence molecular recognition and binding affinity.

-

Synthetic Versatility: The isoxazole ring can be synthesized through various reliable methods, allowing for the introduction of diverse substituents at multiple positions.[6]

These properties have led to the incorporation of the isoxazole scaffold into drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2][3] The ability to strategically functionalize the isoxazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the hydrolysis of its corresponding ethyl ester. This two-step approach, involving the initial formation of the ester followed by saponification, is a common and reliable strategy in organic synthesis.

Synthesis of the Precursor: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

While the direct synthesis of the title compound is the focus, understanding the preparation of its immediate precursor is crucial. A common method for constructing the 3,5-disubstituted isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne. For the synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a plausible route involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.

Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Hypothetical)

-

Reaction Setup: To a stirred solution of propargyl alcohol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (2.2 equivalents).

-

Nitrile Oxide Precursor Addition: Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that proceeds readily under basic conditions.

Experimental Protocol: Synthesis of this compound [7]

-

Reaction Setup: In a suitable reaction vessel, combine ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.5 g, 8.76 mmol) with 1 M sodium hydroxide solution (18 mL, 18 mmol).

-

Reaction Progression: Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Acidification: Add brine (40 mL) to the reaction mixture. Carefully adjust the pH to 2 using 6N hydrochloric acid, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.

Physicochemical Properties and Characterization

The structural features of this compound—namely the carboxylic acid and hydroxymethyl groups—confer upon it a distinct set of physicochemical properties that are highly relevant for its application in drug discovery.

| Property | Value/Description | Significance in Drug Development |

| Molecular Formula | C5H5NO4 | Provides the elemental composition. |

| Molecular Weight | 143.09 g/mol | Influences diffusion and transport properties. |

| Functional Groups | Carboxylic Acid, Hydroxymethyl, Isoxazole | Offers multiple points for derivatization and interaction with biological targets. |

| pKa (Carboxylic Acid) | Estimated 3-4 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Solubility | Expected to be soluble in polar protic solvents and aqueous base. | Crucial for formulation and bioavailability. |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | Enhances potential for specific interactions with protein targets. |

| Hydrogen Bond Acceptors | 4 (from C=O, two ring oxygens, and -OH) | Contributes to binding affinity and selectivity. |

Potential Applications in Drug Development

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Library Synthesis

The presence of two distinct functional groups, the carboxylic acid and the primary alcohol, allows for orthogonal chemical modifications. The carboxylic acid can be readily converted to amides, esters, or other acid derivatives, while the hydroxymethyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or etherified. This dual functionality enables the creation of diverse chemical libraries for high-throughput screening.

Bioisosteric Replacement

In medicinal chemistry, isoxazoles are often used as bioisosteres for other functional groups, such as amides or esters, to improve pharmacokinetic properties. The this compound scaffold can be incorporated into existing drug molecules to modulate their activity, selectivity, or metabolic stability.

Targeting Specific Disease Pathways

Derivatives of isoxazole-3-carboxylic acids have shown activity against a range of biological targets. For instance, some have been investigated as inhibitors of xanthine oxidase for the treatment of gout.[8][9] The specific substitution pattern of this compound provides a unique chemical space to explore for novel inhibitors of various enzymes or receptors.

Visualizing the Synthesis and Potential

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the potential for diversification of the target molecule.

Caption: Synthetic workflow for this compound.

Caption: Diversification potential of the core molecule.

Conclusion

This compound represents a highly valuable, yet perhaps underutilized, building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups provide a versatile platform for the development of novel small molecules. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed molecular scaffolds like this one will be paramount. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their drug discovery endeavors.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- This compound synthesis. ChemicalBook.

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.

- Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.

- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.

- 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.

- 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. MDPI.

- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.

- Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed.

- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. FAQ.

- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.

- 3-hydroxy-5-isoxazolecarboxylic acid. ChemSynthesis.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpca.org [ijpca.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(Hydroxymethyl)isoxazole-3-carboxylic acid

Introduction

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted isoxazole, it belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Its structure, incorporating a carboxylic acid and a primary alcohol, presents multiple handles for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like this compound, a multi-technique spectroscopic approach is not just recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. More than a simple listing of predicted values, this document serves as a practical whitepaper, explaining the rationale behind data interpretation and outlining robust protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in the field.

Molecular Structure and Predicted Spectroscopic Overview

To interpret spectroscopic data, one must first understand the molecule's architecture. The structure of this compound (Molecular Formula: C₅H₅NO₄) contains several key features that will give rise to distinct spectroscopic signals.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It features one proton directly attached to a ring carbon (C4).

-

Carboxylic Acid Group: A -COOH moiety attached to the ring at position C3. This group contains an acidic proton and a carbonyl (C=O) bond.

-

Hydroxymethyl Group: A -CH₂OH moiety attached to the ring at position C5. This group contains two methylene protons and an alcoholic proton.

Each of these functional groups will produce characteristic signals in NMR, IR, and MS analyses, which, when taken together, provide a unique spectroscopic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show four distinct signals. The choice of solvent is critical; a deuterated aprotic solvent like DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. |

| ~6.8 | Singlet | 1H | C4-H | This proton is attached to an sp² carbon of the electron-deficient isoxazole ring, placing it in the aromatic region. It has no adjacent protons, resulting in a singlet. The exact shift can be compared to similar isoxazole systems.[2] |

| ~5.5 | Triplet | 1H | CH ₂OH | The hydroxyl proton signal's multiplicity is dependent on coupling to the adjacent CH₂ group. In DMSO, this coupling is often resolved, appearing as a triplet. |

| ~4.7 | Doublet | 2H | CH ₂OH | These methylene protons are adjacent to the hydroxyl group. Coupling to the OH proton results in a doublet. They are deshielded by the adjacent oxygen and the isoxazole ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule, with five distinct signals expected, corresponding to the five carbon atoms in unique electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~172 | C 5 (Ring) | The C5 carbon is attached to the hydroxymethyl group and is part of the heterocyclic ring, typically appearing at the downfield end of the ring carbons. |

| ~162 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another. |

| ~158 | C 3 (Ring) | The C3 carbon is attached to the carboxylic acid and is also part of the isoxazole ring, making it significantly deshielded. |

| ~105 | C 4 (Ring) | The C4 carbon is bonded to a hydrogen and is typically the most shielded of the isoxazole ring carbons. |

| ~56 | C H₂OH | This sp³ hybridized carbon is attached to an electronegative oxygen atom, shifting it downfield relative to a standard alkane carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a solvent with a known residual peak (e.g., DMSO at ~2.50 ppm for ¹H) is crucial for accurate chemical shift referencing.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals.

NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic wavenumber.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with information, confirming the presence of the hydroxyl, carboxylic acid, and isoxazole ring functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band that often overlaps with C-H stretches.[3] |

| 3500–3200 (medium, broad) | O–H stretch | Alcohol | The hydroxyl group's O-H stretch will also be broadened by hydrogen bonding, but typically appears as a more defined peak on top of the broader carboxylic acid signal.[4] |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a conjugated carboxylic acid.[4] |

| ~1600 & ~1450 | C=C / C=N stretch | Isoxazole Ring | Aromatic and heteroaromatic rings display characteristic stretching vibrations in this region. |

| ~1250 & ~1050 | C–O stretch | Carboxylic Acid & Alcohol | The spectrum will contain strong C-O stretching bands from both the carboxylic acid and the primary alcohol. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is critical as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

-

Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

-

Cleaning: After acquisition, raise the press arm, and clean the sample from the crystal using a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Functional Group-IR Region Correlation

Caption: Correlation of key functional groups with their typical IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Predicted Mass Spectral Data

The molecular formula C₅H₅NO₄ corresponds to a monoisotopic mass of 143.0219 Da.

-

Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule, [M+H]⁺, at an m/z of 144.0297 . Adducts with sodium, [M+Na]⁺ (m/z 166.0118), or potassium, [M+K]⁺ (m/z 181.9857), are also common.

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected to be prominent at an m/z of 142.0141 , given the presence of the acidic carboxylic acid group.

Predicted Fragmentation: Tandem MS (MS/MS) experiments would reveal structural information. Key fragmentation pathways would likely involve neutral losses:

-

Loss of H₂O (18.01 Da): From the hydroxymethyl group.

-

Loss of CO₂ (44.00 Da): Decarboxylation from the carboxylic acid group is a very common fragmentation pathway.

-

Loss of HCOOH (46.01 Da): Loss of formic acid.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Mobile Phase: A typical mobile phase for ESI would be a mixture of water and methanol (or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) for positive mode or base (e.g., 0.1% ammonium hydroxide) for negative mode to promote ionization.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump for initial analysis.

-

LC-MS Analysis: For purity analysis, inject the sample onto a liquid chromatography system (e.g., using a C18 column) coupled to the mass spectrometer. This separates the target compound from any impurities before it enters the mass spectrometer.

-

MS Settings: Set the instrument to scan a relevant mass range (e.g., m/z 50-500). Acquire data in both positive and negative ion modes. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the predicted molecular ion (e.g., m/z 144.03 in positive mode) as the precursor and scanning for all resulting fragment ions.

Predicted ESI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion: A Unified Approach to Structural Verification

No single spectroscopic technique can provide a complete structural picture. The true power of these methods is realized when they are used in concert. The process of confirming the identity and purity of this compound is a case-in-point:

-

Mass Spectrometry first confirms that the compound has the correct molecular weight.

-

Infrared Spectroscopy provides rapid confirmation of the key functional groups: the broad O-H and sharp C=O of the carboxylic acid, the second O-H of the alcohol, and the ring vibrations.

-

NMR Spectroscopy delivers the final, unambiguous proof of structure. ¹H NMR confirms the number and connectivity of all protons, while ¹³C NMR verifies the complete carbon skeleton.

By systematically acquiring and interpreting these three orthogonal datasets, researchers and drug development professionals can proceed with confidence, knowing that the molecular structure of their material is rigorously and unequivocally confirmed.

References

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024. Available from: [Link]

-

PubChem. 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information. General procedure for the synthesis of 3,5-disubstituted isoxazoles. Available from: [Link]

-

NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. 2020. Available from: [Link]

-

ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. 2015. Available from: [Link]

-

PubChem. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

BMRB. 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. Biological Magnetic Resonance Bank. Available from: [Link]

-

NIH National Library of Medicine. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. 2022. Available from: [Link]

-

University of California, Los Angeles. IR Absorption Table. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)isoxazole-3-carboxylic acid is a bifunctional heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of both a carboxylic acid and a hydroxymethyl group on this scaffold provides two key points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic routes, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, such as 5-methylisoxazole-3-carboxylic acid, we can infer a range of its key properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₅NO₄ | |

| Molecular Weight | 143.10 g/mol | |

| IUPAC Name | 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid | |

| CAS Number | 139297-56-6 | [1] |

| Canonical SMILES | OCc1onc(c1)C(=O)O | |

| Appearance | White to off-white crystalline powder (predicted) | Based on appearance of similar compounds. |

| Melting Point | Not available. For comparison, 5-methylisoxazole-3-carboxylic acid has a melting point of 106-110 °C. | |

| Boiling Point | Not available. Likely decomposes upon heating. | |

| Solubility | Soluble in methanol. Expected to be soluble in other polar organic solvents and aqueous bases. | [2] |

| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. |

Synthesis and Reactivity

The primary synthetic route to this compound reported in the literature involves the hydrolysis of its corresponding ethyl ester.

Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

A common method for the synthesis of the isoxazole ring is through a [3+2] cycloaddition reaction. For the precursor, ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a likely synthetic pathway involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl alcohol.

Sources

The Isoxazole Core: A Comprehensive Technical Guide to the Biological Activity of Novel Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Claisen in 1903, its unique electronic properties and synthetic versatility have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in bioactive compounds.[1] This guide offers an in-depth exploration of the diverse biological activities of novel isoxazole derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action, present field-proven experimental protocols, and offer insights into the structure-activity relationships that drive therapeutic potential. For researchers, chemists, and drug development professionals, this document serves as a technical resource to navigate and harness the power of the isoxazole core in creating next-generation therapeutics for a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3][4][5]

Section 1: Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Isoxazole derivatives have emerged as a formidable class of anticancer agents, exerting their effects through a variety of mechanisms that strike at the heart of tumor cell survival and proliferation.[6][7][8] Their success lies in the chemical tractability of the isoxazole ring, which allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[3]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of isoxazole derivatives is not monolithic; rather, it stems from their ability to interact with multiple, validated oncological targets.

-

Enzyme and Kinase Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Many derivatives are designed to target the frequently overactive PI3K/Akt pathway, which governs cell survival and growth.[8] Additionally, isoxazoles have been shown to inhibit other critical enzymes like topoisomerases, which are essential for DNA replication in rapidly dividing cells, and aromatase, a key target in hormone-dependent cancers.[6][7] Some derivatives also show potent inhibitory activity against carbonic anhydrase, an enzyme implicated in tumor metabolism and pH regulation.[9]

-

Induction of Apoptosis: Beyond cytostatic effects, many isoxazole compounds are potently pro-apoptotic, actively inducing programmed cell death in cancer cells. This can be achieved by inhibiting key survival proteins like Heat Shock Protein 90 (HSP90), which is responsible for the stability of numerous oncogenic client proteins.[10] Inhibition of HSP90 leads to the degradation of these proteins, triggering the caspase cascade and culminating in apoptosis.[10][11]

-

Disruption of Microtubule Dynamics: Several isoxazole derivatives function as antimitotic agents by interfering with tubulin polymerization.[6][12] By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle and lead to cell death, a mechanism shared with highly successful clinical agents.

Visualization: Targeting the PI3K/Akt Survival Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a frequent target for isoxazole-based anticancer agents. The diagram highlights the point of intervention, demonstrating how inhibiting this pathway can block downstream signals that promote cell survival and proliferation.

Caption: Isoxazole derivatives can inhibit the PI3K/Akt pathway, blocking pro-survival signals.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference(s) |

| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/mL | |

| Isoxazole-Carboxamide (2d, 2e) | Hep3B (Liver) | ~23 µg/mL | [13] |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Colon) | 2.5 µg/mL | |

| 3,4-isoxazolediamide (2) | K562 (Leukemia) | 18.01 nM | [10] |

| 3,5-disubstituted isoxazole (4b) | U87 (Glioblastoma) | 42.8 µM | [5] |

Key Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of novel isoxazole derivatives on adherent cancer cell lines. The principle rests on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Novel Isoxazole Compound Stock Solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette, sterile tips

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (5,000 cells/well).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole stock solution in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.

-

Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity: A Scaffold for Combating Pathogens

The isoxazole core is a foundational element in numerous antimicrobial drugs, demonstrating broad-spectrum activity against both bacteria and fungi.[14][15] Its presence in established antibiotics like Cloxacillin and Sulfamethoxazole highlights its enduring relevance in the fight against infectious diseases.[16]

Core Mechanisms of Antimicrobial Action

-

Inhibition of Essential Enzymes: A key strategy is the targeting of enzymes vital for pathogen survival. Isoxazole-containing sulfonamides, like Sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[17] Other derivatives have been shown to target bacterial DNA topoisomerases, preventing DNA replication and repair.[18]

-

Cell Wall Synthesis Disruption: Isoxazole-based β-lactam antibiotics, such as Cloxacillin and Flucloxacillin, inhibit the transpeptidase enzymes that catalyze the final step of peptidoglycan biosynthesis, thereby compromising the integrity of the bacterial cell wall.[16][17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of isoxazole derivatives can be significantly modulated by the nature and position of their substituents. Studies have shown that the presence of electron-withdrawing groups like nitro and chlorine on phenyl rings attached to the isoxazole core can enhance antibacterial activity.[14] Conversely, electron-donating groups such as methoxy and dimethylamino can also potentiate the effect.[14] Furthermore, the incorporation of other heterocyclic moieties, such as thiophene, has been demonstrated to yield compounds with significant activity against strains like E. coli and S. aureus.[19]

Quantitative Data: In Vitro Antimicrobial Potency

The effectiveness of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Isoxazole-acridone (4a) | Escherichia coli | 16.88 | [18] |

| Isoxazole-acridone (4e) | Escherichia coli | 19.01 | [18] |

| Furan-isoxazole derivative | Bacillus cereus | 31.25 | [15] |

| Furan-isoxazole derivative | Staphylococcus aureus | 62.5 | [15] |

Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following CLSI (Clinical and Laboratory Standards Institute) guidelines, is the gold standard for determining the MIC of a novel antimicrobial agent.

Materials:

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Novel Isoxazole Compound Stock Solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well U-bottom microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile saline or PBS

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the isoxazole stock solution in CAMHB. For example, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the starting compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) will receive 50 µL of CAMHB only.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL. Well 12 remains un-inoculated.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Section 3: Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The isoxazole scaffold is integral to several anti-inflammatory drugs, most notably the selective COX-2 inhibitor Valdecoxib.[2][20] This highlights the ring's utility in designing agents that can precisely modulate the complex pathways of inflammation.

Core Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for many isoxazole-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[20] A significant achievement in this area has been the development of derivatives that selectively inhibit the inducible COX-2 isoform over the constitutive COX-1 isoform, which is crucial for gastric cytoprotection. This selectivity is thought to reduce gastrointestinal side effects.[20][21]

-

Lipoxygenase (LOX) Inhibition: In addition to the COX pathway, some isoxazole derivatives also inhibit 5-lipoxygenase (5-LOX), the enzyme that produces leukotrienes, another class of potent inflammatory mediators.[22]

-

Cytokine Suppression: The anti-inflammatory effects can also be mediated by suppressing the production of pro-inflammatory cytokines. Certain derivatives have been shown to significantly inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages, key drivers of the inflammatory response.[11][23][24]

Visualization: Arachidonic Acid Cascade Inhibition

Caption: Isoxazoles can inhibit COX and LOX enzymes, blocking inflammatory mediator production.

Quantitative Data: COX-2 Selectivity

Selectivity is a critical parameter for developing safer NSAIDs. It is often expressed as a ratio of the IC₅₀ values for COX-1 and COX-2.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| C3 | >100 | 0.09 | >1111 | [21] |

| C5 | >100 | 0.07 | >1428 | [21] |

| C6 | >100 | 0.05 | >2000 | [21] |

| Celecoxib | 15 | 0.04 | 375 | [21] |

Higher Selectivity Index indicates greater selectivity for COX-2.

Key Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol outlines the use of a commercially available colorimetric assay kit, which provides a reliable and high-throughput method for determining COX-1 and COX-2 inhibition.

Principle: The assay measures the peroxidase activity of COX. The peroxidase reaction involves the oxidation of a chromogen (like TMPD) which results in a color change that can be measured spectrophotometrically. Inhibitors will reduce the rate of this color change.

Materials:

-

COX Inhibitor Screening Assay Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, colorimetric substrate)

-

Novel Isoxazole Compound Stock Solution (in DMSO)

-

96-well microplate

-

Microplate reader (absorbance at 590-620 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Compound Addition: To the appropriate wells, add 10 µL of assay buffer (for 100% initial activity) or 10 µL of a reference inhibitor (e.g., Celecoxib for COX-2). Add 10 µL of the novel isoxazole compound at various concentrations to the test wells.

-

Enzyme Addition: Add 10 µL of either the COX-1 or COX-2 enzyme solution to the wells.

-

Pre-incubation: Gently shake the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.

-

Color Development: Immediately add 50 µL of the colorimetric substrate solution to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at ~590 nm every minute for 5-10 minutes to obtain the initial reaction velocity (V₀) for each well.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value for both COX-1 and COX-2.

Section 4: Neuroprotective and Other Emerging Activities

While the anticancer, antimicrobial, and anti-inflammatory properties of isoxazoles are well-established, research is continually uncovering new therapeutic avenues for this versatile scaffold.[3][4]

-

Neuroprotection: There is growing interest in isoxazole derivatives for the treatment of neurodegenerative diseases.[5] Studies have shown that certain chroman-isoxazole hybrids can protect neuronal cells from oxidative stress-induced death, a key pathological feature in conditions like Alzheimer's and Parkinson's disease.[25][26] The proposed mechanisms involve potent antioxidant and anti-inflammatory effects within the central nervous system.[26]

-

Enzyme Inhibition: Beyond the targets already discussed, isoxazoles have been developed as inhibitors for a range of other enzymes. For instance, novel derivatives have shown significant inhibitory activity against various isoforms of carbonic anhydrase, which has implications for glaucoma, epilepsy, and other conditions.[9]

-

Diverse Pharmacological Roles: The literature is rich with reports of isoxazole derivatives exhibiting analgesic, antidiabetic, antioxidant, and immunomodulatory properties, underscoring the scaffold's immense potential for addressing a wide spectrum of unmet medical needs.[5][14][23][27]

Conclusion and Future Perspectives

The isoxazole core is unequivocally a privileged scaffold in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activity. From potent anticancer agents and broad-spectrum antimicrobials to selective anti-inflammatory drugs and promising neuroprotective molecules, the therapeutic potential is vast. The future of isoxazole-based drug discovery will likely focus on the rational design of multi-targeted agents that can address complex diseases with a single molecule.[3][4] The integration of computational modeling, in silico screening, and advanced synthetic methodologies will continue to accelerate the development of novel isoxazole derivatives with enhanced efficacy, improved safety profiles, and the potential to become next-generation medicines.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prost

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.

- The Isoxazole Core: A Journey from Discovery to Drug Design. (2025). BenchChem.

- The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. (2025). BenchChem.

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.).

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed Central.

- Synthesis and biological evaluation of novel isoxazole derivatives

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).

- Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). Europe PMC.

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022).

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.

- Application Notes and Protocols for Neuroprotective Research Using 2-(Benzo[d]isoxazol-3-yl)

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central.

- Isoxazole Derivatives as Regul

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijpsky.com.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022).

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 23. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. ijbpas.com [ijbpas.com]

The Strategic deployment of 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 5-(hydroxymethyl)isoxazole-3-carboxylic acid has emerged as a particularly versatile and valuable component. Its unique constellation of structural and electronic features offers medicinal chemists a powerful tool to address key challenges in drug discovery, including the optimization of pharmacokinetic profiles and the modulation of target engagement. This technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound, offering field-proven insights for its effective incorporation into drug design programs.

Physicochemical Properties and Strategic Value

The strategic value of this compound in drug design is rooted in its distinct physicochemical properties. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic character. The presence of the carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position provides two key points for molecular diversification and interaction with biological targets.

The isoxazole moiety itself is considered a bioisostere of a carboxylic acid.[1][2] This means it can mimic the spatial and electronic properties of a carboxylate group, enabling it to engage in similar non-covalent interactions, such as hydrogen bonding and ionic interactions, with protein targets.[3] However, the isoxazole ring generally possesses greater metabolic stability and can offer improved membrane permeability compared to a simple carboxylic acid.[3][4]

The hydroxymethyl group at the 5-position provides an additional handle for synthetic modification and can also participate in crucial hydrogen bonding interactions within a receptor's binding pocket. This dual functionality allows for fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.

| Property | 5-Methylisoxazole-3-carboxylic acid | 3-Methyl-5-isoxazolecarboxylic acid | 5-Isoxazolecarboxylic acid |

| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃ | C₄H₃NO₃ |

| Molecular Weight | 127.10 g/mol | 127.10 g/mol | 113.07 g/mol |

| Melting Point | 106-110 °C | 172-174 °C | 144-148 °C |

| Calculated logP | 0.7 | 0.4 | 0.1 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | 63.3 Ų |

Note: Calculated logP and topological polar surface area values are computationally derived and serve as estimates.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective route involves the hydrolysis of the corresponding ethyl ester.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 5-(Hydroxymethyl)isoxazole-3-carboxylic Acid Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the promising, yet underexplored, therapeutic landscape of 5-(hydroxymethyl)isoxazole-3-carboxylic acid derivatives. As a senior application scientist, the following content moves beyond a simple review, offering a strategic framework for identifying and validating novel therapeutic targets for this versatile chemical scaffold. We will delve into the scientific rationale, propose detailed experimental workflows, and provide the necessary tools to empower your research and development endeavors.

Introduction: The this compound Scaffold - A Privileged Starting Point

The isoxazole ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The specific scaffold of this compound offers three key points for chemical diversification: the hydroxymethyl group at the 5-position, the carboxylic acid at the 3-position, and the potential for substitution on the isoxazole ring itself. This inherent modularity allows for the fine-tuning of physicochemical properties and the exploration of a vast chemical space, making it an ideal starting point for the development of novel therapeutics. While the broader class of isoxazoles has been investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, the specific therapeutic potential of this compound derivatives remains largely untapped.[1][3] This guide will focus on two high-potential, yet underexplored, therapeutic targets for this scaffold: Kynurenine 3-Monooxygenase (KMO) and the orphan G protein-coupled receptor GPR139 .

Target Identification Strategy: A Hypothesis-Driven Approach

The identification of therapeutic targets for a novel chemical series is a critical and often challenging step in drug discovery. Our strategy for the this compound scaffold is a hypothesis-driven one, built upon the known pharmacology of structurally related isoxazole-containing molecules. By analyzing the structure-activity relationships (SAR) of known modulators of high-value therapeutic targets, we can rationally design and synthesize a focused library of derivatives with a high probability of interacting with these targets.

Potential Therapeutic Target 1: Kynurenine 3-Monooxygenase (KMO)

Scientific Rationale: Targeting Neuroinflammation and Neurodegeneration

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[4] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[4][5] Inhibition of KMO represents a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Huntington's disease, Alzheimer's disease, and depression.[5][6] By blocking KMO, the metabolic flux of the kynurenine pathway is shifted towards the production of the neuroprotective kynurenic acid, while simultaneously reducing the levels of neurotoxic metabolites.[4] Several isoxazole-containing compounds have been reported as potent KMO inhibitors, suggesting that the this compound scaffold is a promising starting point for the development of novel KMO inhibitors.[6]

Proposed Experimental Workflow for KMO Inhibitor Discovery

The discovery and validation of KMO inhibitors based on the this compound scaffold can be achieved through a systematic, multi-step process.

A library of this compound derivatives should be synthesized to explore the structure-activity relationship. Key modifications should include:

-

Amide formation at the 3-carboxylic acid: Coupling with a diverse range of amines to probe the pocket surrounding this position.

-

Esterification or etherification of the 5-hydroxymethyl group: To explore the impact of modifying this vector.

-

Substitution on the isoxazole ring: If synthetic routes allow, substitution at the 4-position could be explored.